molecular formula C19H16N2O2S B2458907 (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((E)-2-methyl-3-phenylallylidene)thiazolidin-4-one CAS No. 476668-33-4

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((E)-2-methyl-3-phenylallylidene)thiazolidin-4-one

Cat. No.: B2458907
CAS No.: 476668-33-4
M. Wt: 336.41
InChI Key: XQKVPVVOIZKNPR-QKIOLIMFSA-N
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Description

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((E)-2-methyl-3-phenylallylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.41. The purity is usually 95%.
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Properties

IUPAC Name

(5E)-2-(4-hydroxyphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13(11-14-5-3-2-4-6-14)12-17-18(23)21-19(24-17)20-15-7-9-16(22)10-8-15/h2-12,22H,1H3,(H,20,21,23)/b13-11+,17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKVPVVOIZKNPR-QKIOLIMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((E)-2-methyl-3-phenylallylidene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-ones have emerged as significant scaffolds in medicinal chemistry due to their potential therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound features a thiazolidinone core with various substituents that influence its biological activity. The presence of the hydroxyphenyl group and the phenylallylidene moiety enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways such as inhibition of cyclin-dependent kinases (CDKs) and modulation of apoptotic markers .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15.2CDK inhibition
Compound BHCT116 (Colon Cancer)10.5Apoptosis induction
This compoundA549 (Lung Cancer)TBDTBD

Antimicrobial Activity

Thiazolidinone derivatives have also shown promising antimicrobial properties against various pathogens. The compound has been evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. Studies indicate that modifications on the phenyl ring significantly enhance its antibacterial efficacy .

Table 2: Antimicrobial Activity of Thiazolidinone Compounds

CompoundTarget OrganismInhibition Zone (mm)Activity Index (%)
Compound CE. coli2088.46
Compound DS. aureus1891.66
This compoundTBDTBDTBD

Antioxidant Activity

Antioxidant properties are another vital aspect of thiazolidinone derivatives. The compound's ability to scavenge free radicals has been assessed using various assays such as DPPH and ABTS. Results indicate that certain modifications can significantly enhance antioxidant capacity, making these compounds potential candidates for oxidative stress-related disorders .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural features. Modifications at positions 2, 3, and 5 on the thiazolidinone ring can lead to enhanced potency against specific biological targets. For example:

  • Hydroxy Substituents : Hydroxyl groups on the phenyl ring improve solubility and interaction with biological receptors.
  • Allylidene Moiety : The presence of an allylidene group has been associated with increased anticancer activity due to enhanced binding affinity to target enzymes.

Case Studies

Several case studies have documented the synthesis and evaluation of thiazolidinone derivatives:

  • Synthesis and Evaluation : A study synthesized multiple derivatives of thiazolidinones and evaluated their anticancer activity against different cell lines, revealing that modifications led to varied IC50 values across compounds.
  • Mechanistic Insights : Research focusing on the mechanism of action demonstrated that certain derivatives induce apoptosis in cancer cells through mitochondrial pathways.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds with thiazolidinone structures exhibit significant antioxidant properties. The presence of the hydroxyphenyl group is believed to enhance radical scavenging activity, making it a candidate for further studies in oxidative stress-related diseases.

Anticancer Potential

Thiazolidinone derivatives have been extensively studied for their anticancer properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of thiazolidinones have shown effectiveness against breast and colon cancer cell lines.

Antimicrobial Activity

The thiazolidinone scaffold has been associated with antimicrobial properties. Compounds similar to (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((E)-2-methyl-3-phenylallylidene)thiazolidin-4-one have demonstrated activity against various bacterial strains, suggesting potential applications in treating bacterial infections.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing novel thiazolidinones and evaluating their biological activity against acetylcholinesterase (AChE). The results indicated that certain derivatives exhibited potent AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of thiazolidinones revealed that modifications at the C5 position significantly impact biological activity. The introduction of various substituents led to enhanced efficacy against specific cancer cell lines .

Chemical Reactions Analysis

Cyclocondensation

  • Mechanism : Formation of the thiazolidin-4-one core through condensation reactions involving thioureas and α-halocarbonyl compounds .

  • Example : Reaction of N-aryl-2-chloroacetamides with ammonium thiocyanate followed by cyclization .

One-Pot Multicomponent Reactions

  • Protocol : Combines thioureas/thiosemicarbazides with halogen-carboxylic acids and Knoevenagel condensation .

  • Advantage : Simultaneous formation of the heterocycle and exocyclic double bond (e.g., phenylallylidene substituent) .

Three-Component Domino Reactions

  • Approach : Reacts thioglycolic acid, aromatic aldehydes, and malononitrile/ethylcyanoacetate under basic conditions .

  • Product : 5-ene-4-thiazolidinones with exocyclic double bonds .

Table 1: Comparison of Synthesis Methods

MethodKey ReagentsAdvantagesReferences
CyclocondensationThioureas, α-halocarbonyl compoundsFormation of thiazolidin-4-one core
One-Pot KnoevenagelThioureas, halogen-carboxylic acidsSimultaneous heterocycle/double bond formation
Three-ComponentThioglycolic acid, aromatic aldehydesScalable, diverse substituents

Tautomerization and Structural Dynamics

The compound exhibits tautomerization due to the imino group. DFT/B3LYP studies reveal:

Tautomerization Equilibrium

  • Favorable Form : Phenylimino tautomer dominates over phenylamino due to lower ΔG .

  • Parameters :

    • ΔH : -4.26 to -5.17 eV (varies with substituents)

    • ΔG : -2.85 to -5.96 eV

    • Keq : Indicates equilibrium shifts toward imino form .

Table 2: Tautomerization Parameters

ParameterValue Range (eV)Dominant FactorReference
ΔH-4.26 to -5.17Substituent effects on stability
ΔG-2.85 to -5.96Thermodynamic favorability
KeqN/AImine form preferred

Reactivity and Mechanistic Insights

The compound’s structural features enable diverse reactivity:

Nucleophilic/Electrophilic Interactions

  • Carbonyl Reactivity : Susceptible to nucleophilic attack at the C4 carbonyl group.

  • Exocyclic Double Bond : The (E)-2-methyl-3-phenylallylidene group participates in:

    • Michael Addition : Potential reaction with nucleophiles (e.g., glutathione) .

    • Polymerization : Under UV or thermal conditions .

Biological Target Interactions

  • Enzyme Inhibition : Heterocyclic nitrogen may coordinate with metalloenzymes (e.g., kinases).

  • DNA Binding : Arylidene conjugation facilitates intercalation or minor groove binding.

Table 3: Reactivity Mechanisms

Reaction TypeSite of ReactivityBiological RelevanceReferences
Nucleophilic AttackC4 carbonylEnzyme inhibition
Michael AdditionExocyclic double bondProtein thiol interactions
DNA BindingArylidene conjugationAnticancer activity

Antibacterial Activity

  • Example : Chlorophenylimino derivatives show 88.46% inhibition against E. coli .

  • Structure-Activity Relationship : Substituent effects (e.g., hydroxyl groups enhance activity) .

Antioxidant Potential

  • ABTS Assay : Up to 81.8% inhibition in antioxidant tests .

Table 4: Biological Activity Highlights

ActivityCompound DerivativeInhibition (%)Reference
Antibacterial (E. coli)2-(Chlorophenyl-imino)88.46
Antioxidant (ABTS)2-(Chlorophenyl-imino)81.8

Q & A

Q. What are the standard synthetic routes for preparing (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((E)-2-methyl-3-phenylallylidene)thiazolidin-4-one?

The synthesis typically involves a two-step protocol:

  • Step 1 : Condensation of 4-hydroxyphenyl thiourea with chloroacetic acid in the presence of sodium acetate to form the thiazolidinone core.
  • Step 2 : Knoevenagel condensation using a substituted aldehyde (e.g., 2-methyl-3-phenylallylidene aldehyde) under reflux with a catalytic base (e.g., piperidine) to introduce the exocyclic double bond . Key considerations include solvent selection (ethanol or DMF-acetic acid mixtures) and reaction monitoring via TLC to optimize yields (72–85%) .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

  • FT-IR : Identifies functional groups (e.g., C=O stretching at 1700–1720 cm⁻¹, C=N imine bonds at 1646–1691 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) and confirms stereochemistry via coupling constants .
  • UV-Vis : Analyzes π→π* transitions in conjugated systems (e.g., λmax ~300–400 nm for thiazolidinone derivatives) .

Advanced Research Questions

Q. How can researchers resolve configurational isomerism (E/Z) in thiazolidin-4-one derivatives?

  • NMR Analysis : NOESY or 2D NMR can differentiate E/Z isomers by correlating spatial proximity of protons. For example, trans (E) configurations show distinct coupling patterns compared to cis (Z) .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry. Software like SHELXL (for refinement) and WinGX (for visualization) is critical for resolving anisotropic displacement parameters .
  • Dynamic NMR : Monitors isomerization barriers in solution by variable-temperature studies .

Q. What computational methods are suitable for studying electronic properties or docking studies?

  • DFT Calculations : Predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential maps. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
  • Molecular Docking : Tools like AutoDock Vina assess binding affinities to biological targets (e.g., acetylcholinesterase or PPARγ). Ligand preparation must account for tautomeric forms and protonation states .

Q. How to address discrepancies in crystallographic data refinement for this compound?

  • Data Validation : Use checkCIF (IUCr) to identify outliers in bond lengths/angles.
  • Refinement Strategies : Employ SHELXL’s restraints for disordered regions and anisotropic refinement for heavy atoms. For twinned crystals, apply TWIN/BASF commands .
  • Software Tools : WinGX integrates SHELX programs for structure solution, while ORTEP visualizes thermal ellipsoids to detect overfitting .

Q. What are the best practices for evaluating bioactivity, such as enzyme inhibition?

  • In Vitro Assays : Use Ellman’s method for acetylcholinesterase (AChE) inhibition (IC₅₀ values via spectrophotometry) or MTT assays for cytotoxicity (e.g., against cancer cell lines) .
  • Positive Controls : Compare activity to reference inhibitors (e.g., donepezil for AChE).
  • Dose-Response Curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate pIC₅₀ values .

Data Contradiction Analysis

Q. How to reconcile conflicting results in isomer distribution during synthesis?

  • Reaction Conditions : Isomer ratios depend on solvent polarity (e.g., ethanol favors Z isomers via hydrogen bonding) and temperature. For example, notes that dimethyl sulfoxide stabilizes Z isomers .
  • Chromatography : Use preparative HPLC with chiral columns to isolate isomers for individual characterization.

Q. Why do crystallographic R-factors vary across studies?

  • Data Quality : High-resolution data (≤1.0 Å) reduces R-factor discrepancies.
  • Modeling Errors : Overinterpretation of weak electron density (e.g., solvent molecules) inflates R-values. Re-refinement with omitted regions may resolve issues .

Methodological Tables

Q. Table 1. Key Spectroscopic Assignments

TechniqueDiagnostic Peaks/FeaturesReference
FT-IRC=O (1700–1720 cm⁻¹), C=N (1646–1691 cm⁻¹)
¹H NMRAromatic H (δ 6.8–7.5), CH₃ (δ 2.1–2.5)
UV-Visλmax ~350 nm (π→π* transition)

Q. Table 2. Software for Structural Analysis

SoftwareFunctionReference
SHELXLRefinement of crystallographic data
WinGXData processing and visualization
GaussianDFT calculations (HOMO/LUMO analysis)

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